molecular formula C5H9FO2 B1336526 Ethyl (2R)-2-fluoropropanoate CAS No. 72959-94-5

Ethyl (2R)-2-fluoropropanoate

Cat. No.: B1336526
CAS No.: 72959-94-5
M. Wt: 120.12 g/mol
InChI Key: ODMITNOQNBVSQG-SCSAIBSYSA-N
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Description

Ethyl (2R)-2-fluoropropanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a fluorine atom, which can significantly alter its chemical properties and reactivity compared to non-fluorinated esters.

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors within the body

Mode of Action

It is known that ethers, a class of compounds to which ethyl (2r)-2-fluoropropanoate belongs, often undergo cleavage of the c–o bond when exposed to strong acids . This reaction could potentially lead to changes in the target molecules, affecting their function. More research is needed to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Ethers are known to participate in various biochemical reactions, including those involving enzymes such as alcohol dehydrogenase and cytochrome p450 These enzymes play crucial roles in metabolism and detoxification processes within the body

Pharmacokinetics

Ethers are generally known to be rapidly absorbed and distributed throughout the body . The metabolism of ethers often involves enzymatic reactions, and they are typically excreted via the kidneys . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.

Result of Action

Ethers are known to participate in various biochemical reactions, potentially leading to changes in cellular function

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2R)-2-fluoropropanoate can be synthesized through the esterification of (2R)-2-fluoropropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in the efficient removal of water, thus pushing the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl (2R)-2-fluoropropanoate can undergo hydrolysis in the presence of a strong acid or base to yield (2R)-2-fluoropropanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol, (2R)-2-fluoropropanol, using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Hydrolysis: (2R)-2-fluoropropanoic acid and ethanol.

    Reduction: (2R)-2-fluoropropanol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R)-2-fluoropropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to the presence of the fluorine atom, which can influence enzyme interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials where fluorinated esters are required.

Comparison with Similar Compounds

    Ethyl propanoate: Lacks the fluorine atom, resulting in different reactivity and properties.

    Methyl (2R)-2-fluoropropanoate: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.

    Ethyl (2S)-2-fluoropropanoate: The enantiomer of this compound, which may exhibit different biological activity due to stereochemistry.

Uniqueness: this compound is unique due to the presence of the fluorine atom and its specific stereochemistry

Biological Activity

Ethyl (2R)-2-fluoropropanoate is an organic compound with the molecular formula C5H9FO2, notable for its chiral structure and the presence of a fluorine atom. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications. Understanding the biological activity of this compound is crucial for its development in pharmaceuticals and other bioactive compounds.

  • Molecular Formula : C5H9FO2
  • Molecular Weight : 120.13 g/mol
  • Structure : The compound features a propanoate group with a fluorine substituent at the second carbon, contributing to its unique reactivity and interaction with biological systems.

This compound primarily interacts with biomolecules through mechanisms such as fluoroacylation , affecting enzyme activity and receptor binding. This interaction can lead to alterations in cellular signaling pathways, influencing various physiological responses.

Targeting Cholecystokinin Receptors

Research indicates that this compound may interact with cholecystokinin-2 receptors (CCK-2R) , which are involved in digestive processes and satiety signaling. The compound's ability to bind to these receptors suggests potential applications in appetite regulation and gastrointestinal disorders.

Antitumor Activity

Recent studies have explored the antitumor potential of fluorinated compounds, including this compound derivatives. For instance, modifications of related compounds have shown enhanced cytotoxicity against various cancer cell lines, indicating that fluorination can improve therapeutic efficacy. In particular, derivatives that incorporate fluorine have demonstrated improved binding affinity to targets involved in tumor progression .

CompoundActivityMechanism
This compoundPotential antitumor agentCCK-2R binding
FL118 DerivativeEnhanced cytotoxicityDDX5 modulation

Anti-inflammatory Effects

Fluorinated compounds often exhibit altered anti-inflammatory properties compared to their non-fluorinated counterparts. This compound has been investigated for its role in modulating inflammatory responses, particularly through interactions with cyclooxygenase enzymes (COX-1 and COX-2). Studies suggest that the introduction of fluorine can reduce unwanted side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for safer anti-inflammatory therapies .

Case Studies

  • Antitumor Efficacy :
    • A study on derivatives of camptothecin highlighted that introducing fluorine atoms significantly improved the antitumor efficacy of the compounds. This compound was part of a broader investigation into how fluorination affects drug metabolism and receptor interactions .
  • Inflammation Modulation :
    • In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines by modulating COX activity. This suggests a potential application in treating inflammatory diseases without the common adverse effects associated with traditional NSAIDs .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability, making it suitable for therapeutic use. Its stability in biological systems allows for effective targeting of specific receptors involved in disease processes.

Properties

IUPAC Name

ethyl (2R)-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMITNOQNBVSQG-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426538
Record name Propanoic acid, 2-fluoro-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72959-94-5
Record name Propanoic acid, 2-fluoro-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (2R)-2-fluoropropanoate
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